5-amino-6-fluorobenzo[d]thiazol-2(3H)-one
Overview
Description
“5-amino-6-fluorobenzo[d]thiazol-2(3H)-one” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives are known for their distinctive structures and broad spectrum of biological effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions with 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole . For instance, in one synthesis method, a reaction involving 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole, acyl chloride, and triethylamine as a binding agent was carried out in dioxane .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit significant biological activities, including anticancer and anti-inflammatory effects . The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was found to significantly inhibit the proliferation of certain cancer cells, decrease the activity of inflammatory factors IL-6 and TNF-α, and hinder cell migration .Future Directions
Benzothiazole derivatives, including “5-amino-6-fluorobenzo[d]thiazol-2(3H)-one”, hold promise for future research due to their broad spectrum of biological effects . Future studies could focus on exploring their potential applications in treating various diseases, including cancer and inflammatory conditions .
properties
IUPAC Name |
5-amino-6-fluoro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2OS/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNALLJGZMRGLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)S2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-6-fluorobenzo[d]thiazol-2(3H)-one |
Synthesis routes and methods
Procedure details
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